5-benzyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione
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Overview
Description
5-benzyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that belongs to the class of triazinanes. This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms. The presence of benzyl and methylphenyl groups attached to the triazine ring adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of benzylamine with 3-methylbenzaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea to yield the desired triazinane-2-thione compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylphenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0-25°C.
Reduction: Lithium aluminum hydride; reaction temperature-10 to 0°C.
Substitution: Alkyl halides, aryl halides; reaction temperature50-100°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted triazinane derivatives.
Scientific Research Applications
5-benzyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-benzyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazine ring and the attached functional groups play a crucial role in determining the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole: Shares a similar triazine structure but with different substituents.
Ethyl 5-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxylate: Contains a triazole ring with similar functional groups.
Uniqueness
5-benzyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione is unique due to its specific combination of benzyl and methylphenyl groups attached to the triazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-benzyl-1-(3-methylphenyl)-1,3,5-triazinane-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3S/c1-14-6-5-9-16(10-14)20-13-19(12-18-17(20)21)11-15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGAQGMTWYEKPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CN(CNC2=S)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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